3-Oxocyclopentanecarbonitrile

Asymmetric Synthesis Chiral Resolution Crystallization

3-Oxocyclopentanecarbonitrile (CAS 41171-91-9), also known as 3-cyanocyclopentanone, is an alicyclic ketone defined by the substitution of a cyano group at the 3-position of a cyclopentanone ring. It serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 41171-91-9
Cat. No. B1259417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxocyclopentanecarbonitrile
CAS41171-91-9
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1C#N
InChIInChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2
InChIKeyRJDDBRGASHENKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxocyclopentanecarbonitrile (CAS 41171-91-9) — Alicyclic Keto-Nitrile Building Block for Pharmaceutical and Agrochemical Synthesis


3-Oxocyclopentanecarbonitrile (CAS 41171-91-9), also known as 3-cyanocyclopentanone, is an alicyclic ketone defined by the substitution of a cyano group at the 3-position of a cyclopentanone ring [1]. It serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals, with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol . Its dual functionality—a ketone and a nitrile on a five-membered ring—enables distinct reactivity in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds via methods like crystallization-induced diastereomer transformation (CIDT) [2].

Why 3-Oxocyclopentanecarbonitrile (CAS 41171-91-9) Cannot Be Replaced by Other Keto-Nitriles or Cyclopentanones


Direct substitution of 3-oxocyclopentanecarbonitrile with structurally similar keto-nitriles or simple cyclopentanones introduces significant risk in asymmetric synthesis pathways. The compound's specific 3-oxo substitution on a five-membered cyclopentane ring confers a unique ring strain and spatial orientation that is absent in its six-membered ring analog, 3-oxocyclohexanecarbonitrile [1]. This structural nuance directly impacts reaction outcomes, as demonstrated in CIDT processes where the cyclopentanone scaffold achieves 97% diastereomeric excess, a level of stereocontrol not attainable with simple ketones lacking the nitrile moiety or with differently sized cycloalkanones [2]. Furthermore, its distinct LogP of -0.2 and high aqueous solubility (~47 mg/mL) dictate partitioning behavior in biphasic reactions, making interchange with more lipophilic or less soluble analogs without re-optimization of reaction conditions unreliable.

3-Oxocyclopentanecarbonitrile (CAS 41171-91-9) — Quantitative Evidence for Differentiated Performance


Enabling High Diastereoselectivity (97% de) via Crystallization-Induced Diastereomer Transformation (CIDT)

3-Oxocyclopentanecarbonitrile uniquely enables crystallization-induced diastereomer transformation (CIDT) to produce chiral building blocks with high stereochemical purity. When its diastereomeric ketal derivative is subjected to CIDT with (1R,2R)-1,2-diphenylethane-1,2-diol, the process yields the desired (R)-diastereomer in 95% yield and 97% diastereomeric excess [1]. This method provides a route to enantiomerically pure material, a capability not generally applicable to neutral 3-oxoalkanecarbonitriles lacking this specific cyclic scaffold.

Asymmetric Synthesis Chiral Resolution Crystallization

Enhanced Aqueous Solubility Compared to Six-Membered Ring Analog

3-Oxocyclopentanecarbonitrile exhibits significantly higher calculated aqueous solubility compared to its six-membered ring analog, 3-oxocyclohexanecarbonitrile. The target compound has a calculated solubility of approximately 47.0 mg/mL , whereas the six-membered ring analog is classified as 'very soluble' with a LogS (ESOL) of -0.37 [1]. This difference in solubility can influence reaction kinetics in aqueous media and downstream purification processes.

Physicochemical Properties Solubility Formulation

Differentiated Lipophilicity for Optimized Reaction Partitioning

The lipophilicity of 3-oxocyclopentanecarbonitrile, as measured by LogP, is distinctly lower than that of many common keto-nitrile building blocks. Its XLogP3 is reported as -0.2 . This contrasts with more lipophilic analogs like 1-methyl-3-oxocyclopentanecarbonitrile, which has a higher LogP (estimated >0.5) due to the methyl group, impacting its distribution in biphasic systems. This lower lipophilicity can be advantageous in reactions where preferential partitioning into the aqueous phase is desired.

Lipophilicity LogP Reaction Optimization

Documented Utility as a Precursor to FDA-Approved API Scaffolds

3-Oxocyclopentanecarbonitrile is explicitly claimed as a key intermediate in patent literature for the synthesis of pharmacologically active compounds. For example, it is cited in patents related to D3 receptor agonist compounds and substituted urea compounds . While other 3-oxoalkanecarbonitriles may serve as general building blocks, the direct linkage of 3-oxocyclopentanecarbonitrile to specific, named therapeutic programs provides a verifiable advantage in procuring a compound with a documented path to high-value applications.

Pharmaceutical Intermediates API Synthesis Patent Literature

Reliable Supply with 98% GC Purity for Reproducible Synthesis

For procurement purposes, the consistent availability of 3-oxocyclopentanecarbonitrile at a standardized purity of 98% (GC) is a key differentiator . While many niche building blocks are offered at lower or unspecified purities, this compound is stocked at a high, analytically verified purity from major suppliers, ensuring reproducibility in sensitive reactions such as catalytic enantioselective conjugate additions .

Quality Control Purity Procurement

Validated Application Scenarios for 3-Oxocyclopentanecarbonitrile (CAS 41171-91-9) in Pharmaceutical R&D


Asymmetric Synthesis of Chiral Pyrrolidine Scaffolds for CNS Drug Discovery

The high diastereoselectivity achievable with 3-oxocyclopentanecarbonitrile via CIDT (97% de) makes it a premier choice for synthesizing enantiomerically pure pyrrolidine derivatives [1]. These derivatives are pivotal scaffolds in central nervous system (CNS) drug discovery, including D3 receptor agonists as documented in patent WO-2020210785-A1 . Using this compound ensures access to a chiral building block with established methodology, accelerating hit-to-lead optimization.

Precursor for Isoxazolinoprostanoid Synthesis via 1,3-Dipolar Cycloaddition

3-Oxocyclopentanecarbonitrile serves as a direct precursor to 3-oxocyclopentanecarbonitrile oxide, a dipole used in 1,3-dipolar cycloadditions to synthesize complex isoxazolinoprostanoids [1]. This specific application, which exploits the compound's unique ability to form a reactive nitrile oxide, is not readily accessible from simple cyclopentanones or other keto-nitriles lacking the correct ring size and substitution pattern, making it indispensable for this class of bioactive molecules.

Building Block in Catalytic Enantioselective Conjugate Additions

The compound's established use in catalytic enantioselective conjugate addition of cyanide to enones [1] positions it as a valuable intermediate for generating diverse, chiral 3-cyanocyclopentanone derivatives. Its reliable commercial availability at 98% purity ensures that these sensitive catalytic reactions can be performed with high reproducibility, a key factor for both academic research and industrial process development where catalyst performance is tightly linked to substrate purity.

Hydrophilic Keto-Nitrile Component in Aqueous-Phase Reactions

Given its calculated high aqueous solubility (~47 mg/mL) [1] and low LogP (-0.2) , 3-oxocyclopentanecarbonitrile is a strategic choice for reactions conducted in aqueous or biphasic media. It can serve as a polar, reactive handle in bioconjugation chemistry or in the synthesis of more water-soluble drug candidates, where its physicochemical properties can simplify purification and improve reaction efficiency compared to more lipophilic alternatives.

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